molecular formula C10H12N2O2 B178203 ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate CAS No. 147740-04-3

ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No. B178203
M. Wt: 192.21 g/mol
InChI Key: NXDYQBHSITTWJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate” are not explicitly mentioned in the search results .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Pyrrolo[3,4-c]pyridine derivatives have been synthesized for their potential analgesic and sedative activity .
    • Methods : The synthesis of these new derivatives was confirmed in the “hot plate” test and in the “writhing” test .
    • Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
  • Cancer Therapy

    • Application : Pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .
    • Methods : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their inhibitory activity against FGFR .
    • Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Safety And Hazards

The safety and hazards associated with “ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and development of “ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate” are not explicitly mentioned in the search results .

properties

IUPAC Name

ethyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-3-4-11-5-9(8)7-12/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDYQBHSITTWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2=C(C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596812
Record name Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

CAS RN

147740-04-3
Record name Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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